molecular formula C19H16FN3O4 B2699208 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 921990-47-8

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2699208
CAS No.: 921990-47-8
M. Wt: 369.352
InChI Key: BCCGEDKYFROLFR-UHFFFAOYSA-N
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Description

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16FN3O4 and its molecular weight is 369.352. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Potential Anticancer Activity

Compounds with 1,3,4-oxadiazole and fluoro-substituted acetamide groups have been explored for their anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their antitumor activities against a range of cancer cell lines, indicating a promising avenue for the development of new anticancer agents (Al-Sanea et al., 2020). Similarly, compounds featuring benzothiazole and oxadiazole moieties have shown significant cytotoxic activities, suggesting their utility in chemotherapy (Kaya et al., 2017).

Antimicrobial and Antifungal Effects

Research on 1,3,4-oxadiazole derivatives has also revealed their potential as antimicrobial and antifungal agents. A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives demonstrated promising antimicrobial properties against a variety of microbial species, indicating the potential for these compounds in treating infectious diseases (Gul et al., 2017).

Antioxidant Properties

Some benzothiazolinone acetamide analogs have been studied for their antioxidant activities, suggesting that compounds with similar structural features may also possess antioxidant properties. This could be particularly relevant in the context of reducing oxidative stress related to various chronic diseases (Mary et al., 2020).

Src Kinase Inhibitory Activity

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and tested for their Src kinase inhibitory activities. These compounds have shown promising results in inhibiting cell proliferation of human colon carcinoma, breast carcinoma, and leukemia cells, which positions them as potential candidates for cancer therapy (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c20-14-4-1-12(2-5-14)10-17(24)21-19-23-22-18(27-19)11-13-3-6-15-16(9-13)26-8-7-25-15/h1-6,9H,7-8,10-11H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCGEDKYFROLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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